molecular formula C13H24N2O2S B6616472 tert-butyl N-(1-carbamothioylcycloheptyl)carbamate CAS No. 1343605-73-1

tert-butyl N-(1-carbamothioylcycloheptyl)carbamate

Cat. No. B6616472
CAS RN: 1343605-73-1
M. Wt: 272.41 g/mol
InChI Key: QRTOSHYPFSTWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate (TBCC) is an organosulfur compound that is used primarily in scientific research applications. It is an important reagent in organic synthesis and is used in a variety of laboratory experiments. TBCC is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in a variety of laboratory experiments, such as the synthesis of organic compounds, the study of reaction mechanisms, and the development of new synthetic methods.

Mechanism of Action

Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is an organosulfur compound that acts as a leaving group in organic synthesis. The leaving group is responsible for the formation of a new bond between two molecules. The leaving group is also responsible for the formation of a new product from the reaction.
Biochemical and Physiological Effects
tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively stable and easy to handle. However, it is not suitable for use in high-temperature reactions due to its low boiling point.

Future Directions

There are several potential future directions for the use of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate in scientific research. These include the development of new synthetic methods, the study of reaction mechanisms, and the synthesis of new compounds. Additionally, tert-butyl N-(1-carbamothioylcycloheptyl)carbamate could be used in the development of new pharmaceuticals, agrochemicals, and polymers. Finally, tert-butyl N-(1-carbamothioylcycloheptyl)carbamate could be used to study the effects of organosulfur compounds on biochemical and physiological processes.

Synthesis Methods

Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is synthesized from the reaction of tert-butyl chloride and 1-carbamothioylcycloheptylcarbamate. This reaction occurs in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 100°C. The reaction is typically carried out in a sealed vessel, such as a round-bottomed flask.

properties

IUPAC Name

tert-butyl N-(1-carbamothioylcycloheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S/c1-12(2,3)17-11(16)15-13(10(14)18)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H2,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTOSHYPFSTWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-carbamothioylcycloheptyl)carbamate

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